Benzeneethanamine, N-methyl-N-nitroso- Benzeneethanamine, N-methyl-N-nitroso-
Brand Name: Vulcanchem
CAS No.: 13256-11-6
VCID: VC20940804
InChI: InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
SMILES: CN(CCC1=CC=CC=C1)N=O
Molecular Formula: C9H12N2O
Molecular Weight: 164.2 g/mol

Benzeneethanamine, N-methyl-N-nitroso-

CAS No.: 13256-11-6

Cat. No.: VC20940804

Molecular Formula: C9H12N2O

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

Benzeneethanamine, N-methyl-N-nitroso- - 13256-11-6

Specification

CAS No. 13256-11-6
Molecular Formula C9H12N2O
Molecular Weight 164.2 g/mol
IUPAC Name N-methyl-N-(2-phenylethyl)nitrous amide
Standard InChI InChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Standard InChI Key AVESHLVLHJKUKQ-UHFFFAOYSA-N
SMILES CN(CCC1=CC=CC=C1)N=O
Canonical SMILES CN(CCC1=CC=CC=C1)N=O

Introduction

Chemical Identity and Properties

Benzeneethanamine, N-methyl-N-nitroso- is an organic compound with the molecular formula C9H12N2O and a molecular weight of 164.2 g/mol. It is classified as a nitrosamine, belonging to the specific subcategory of N-nitrosomethyl-n-alkylamines (NMAs). The compound features a benzene ring attached to an ethylamine chain, with the amine nitrogen substituted with both a methyl group and a nitroso group (-NO).

Identification Data

Table 1: Key Identification Properties of Benzeneethanamine, N-methyl-N-nitroso-

PropertyValue
CAS Registry Number13256-11-6
Molecular FormulaC9H12N2O
Molecular Weight164.2 g/mol
IUPAC NameN-methyl-N-(2-phenylethyl)nitrous amide
Standard InChIInChI=1S/C9H12N2O/c1-11(10-12)8-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3
Standard InChIKeyAVESHLVLHJKUKQ-UHFFFAOYSA-N
SMILESCN(CCC1=CC=CC=C1)N=O
Benzeneethanamine, N-methyl-N-nitroso- is structurally related to phenethylamine, differing by the N-methyl and N-nitroso groups substituted at the nitrogen atom. This structural configuration is significant as it contributes to the compound's biological activity and potential health effects.

Biological Activity and Health Effects

Benzeneethanamine, N-methyl-N-nitroso- exhibits significant biological activity, particularly concerning its mutagenicity and carcinogenicity. The compound's ability to cause adverse health effects is primarily attributed to its N-nitroso functional group, which is known to contribute to carcinogenic properties in various chemical compounds .

Carcinogenicity and Mutagenicity

Studies have shown that Benzeneethanamine, N-methyl-N-nitroso- can lead to DNA damage and alterations in cellular metabolism, potentially contributing to cancer development. As part of the N-nitrosomethyl-n-alkylamines (NMAs) family, this compound shares carcinogenic mechanisms with related compounds that have been more extensively studied .
The carcinogenic potential of Benzeneethanamine, N-methyl-N-nitroso- is consistent with findings for similar N-nitroso compounds, where metabolic activation by cytochrome P450 enzymes is required for biological activity . This activation process leads to the formation of reactive intermediates capable of alkylating DNA bases, resulting in mutations that may contribute to carcinogenesis .

Toxicological Profile and Animal Studies

While specific toxicological data for Benzeneethanamine, N-methyl-N-nitroso- is somewhat limited, insights can be gained from studies of related compounds in the N-nitrosomethyl-n-alkylamine family.

Animal Carcinogenicity Data

Table 2: Treatment-related findings in rodent studies with related N-Methyl-N-nitroso-1-alkylamines

ChemicalAnimal Study ResultsReference
N-Methyl-N-nitroso-1-octanamine30-week gavage (2X/week) study in male Fischer rats: Increases in liver, bladder, lung and nasal cavity tumorsLijinsky et al. (1981)
N-Methyl-N-nitroso-1-octanamine40-week gavage (1X/week) studies in male and female Syrian hamsters: Increases in liver, lung, forestomach, nasal, and bladder tumorsLijinsky and Kovach (1988)
N-Methyl-N-nitroso-1-decanamine30-week gavage (2X/week) study in male Fischer rats: Increases in bladder and lung tumorsLijinsky et al. (1981)
These studies demonstrate that compounds structurally similar to Benzeneethanamine, N-methyl-N-nitroso- induce tumors in multiple organs across different animal species, with consistent findings regarding target organs such as the liver, lung, and bladder .

Comparison with Related Compounds

Structure-Activity Relationships

The biological activity of Benzeneethanamine, N-methyl-N-nitroso- can be better understood through comparisons with similar N-nitroso compounds. Studies on related compounds have shown that structural modifications can significantly affect toxicity and carcinogenicity.
For instance, research on N-nitroso-N-methylbenzylamine (NMBA) demonstrated that substitution with a methyl group at the carbon atoms adjacent to nitrogen resulted in considerable reduction in toxicity, while the exchange of N-methyl by N-ethyl produced no significant change in carcinogenicity . This suggests that the position of substituents relative to the N-nitroso functional group plays a crucial role in determining biological activity.

Mutagenicity Comparison

Table 3: Mutagenicity in Salmonella typhimurium for Selected N-Nitroso Compounds

ChemicalMutagenicity Results
N-Methyl-N-nitroso-ethylamineNegative
N-Methyl-N-nitroso-propylaminePositive
N-Methyl-N-nitroso-octanaminePositive
N-Methyl-N-nitroso-decanaminePositive
N-Methyl-N-nitroso-dodecanaminePositive
The positive mutagenicity findings for most compounds in this class suggest that Benzeneethanamine, N-methyl-N-nitroso- likely shares this property, contributing to its potential carcinogenicity .

Metabolic Activation and DNA Damage

N-nitrosamine compounds, including Benzeneethanamine, N-methyl-N-nitroso-, typically require metabolic activation to exert their carcinogenic effects. Metabolism typically occurs through cytochrome P450 enzymes, resulting in the formation of reactive intermediates capable of forming DNA adducts .
All tested N-nitrosomethyl-n-alkylamines form DNA adducts in rats in vivo, suggesting a common mechanism of action across this class of compounds . These DNA adducts can lead to mutations during DNA replication, potentially resulting in carcinogenesis if critical genes involved in cell cycle regulation, DNA repair, or apoptosis are affected.

Research Applications

Despite its potential health hazards, Benzeneethanamine, N-methyl-N-nitroso- has several applications in scientific research:

  • As a reference standard for analytical method development and validation in the detection of nitrosamine contaminants

  • In toxicological studies investigating mechanisms of chemical carcinogenesis

  • For structure-activity relationship (SAR) studies examining the influence of chemical structure on biological activity

  • In research exploring DNA damage mechanisms and repair processes
    Most research involving this compound focuses on its detection and analysis, which is relevant in various contexts related to environmental and consumer safety.

Analytical Detection Methods

Various analytical techniques have been employed to detect and quantify Benzeneethanamine, N-methyl-N-nitroso- and related compounds:

  • High-Performance Liquid Chromatography (HPLC)

  • Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Gas Chromatography-Mass Spectrometry (GC-MS)

  • Nuclear Magnetic Resonance (NMR) spectroscopy These techniques are essential for monitoring the presence of this compound in environmental samples, consumer products, and for quality control in research and industrial applications.

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